1-(2-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)pyrrolidine
Overview
Description
1-(2-nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl)pyrrolidine is a complex organic compound characterized by its unique structure, which includes a nitro group and a pyrrolidine ring attached to a tetrahydrobenzoannulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl)pyrrolidine typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydrobenzoannulene core, followed by the introduction of the nitro group and the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Scientific Research Applications
1-(2-nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The nitro group and pyrrolidine ring play key roles in its biological activity, potentially interacting with enzymes, receptors, and other biomolecules to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Similar structure but with a different functional group.
- 6,7,8,9-tetrahydro-5H-benzo7annulen-7-ylmethanol : Similar core structure with a hydroxyl group instead of a nitro group.
- 2-nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Another structurally related compound with a nitro group at a different position.
Uniqueness
1-(2-nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl)pyrrolidine is unique due to the specific combination of its nitro group and pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs.
annulen-7-yl)pyrrolidine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-17(19)15-8-4-12-3-6-14(7-5-13(12)11-15)16-9-1-2-10-16/h4,8,11,14H,1-3,5-7,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMSXWOFIDKOON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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